beta-Gal-nonoate

概要

説明

β-Gal-NONOateは、β-ガラクトシダーゼによる活性化により一酸化窒素を放出する一酸化窒素ドナーです。 この化合物は、特にその殺菌特性のために興味深いものであり、科学研究と潜在的な治療用途の両方において貴重なツールとなっています .

作用機序

β-Gal-NONOateは、β-ガラクトシダーゼによる活性化により一酸化窒素を放出することで効果を発揮します。次に、一酸化窒素は、以下を含むさまざまな分子標的と相互作用します。

グアニル酸シクラーゼ: この酵素の活性化は、環状グアノシン一リン酸(cGMP)の産生につながり、これはさまざまな生理学的効果を仲介します。

反応性窒素種: 一酸化窒素は、酸素とスーパーオキシドと反応して反応性窒素種を形成する可能性があり、これは抗菌特性を持っています。

類似の化合物との比較

類似の化合物

S-ニトロソグルタチオン: 別の一酸化窒素ドナーですが、別のメカニズムで一酸化窒素を放出します。

ジエチルアミンNONOate: 水溶液中で自発的に一酸化窒素を放出する一酸化窒素ドナー。

独自性

β-Gal-NONOateは、酵素依存性活性化のためにユニークであり、ターゲット化された一酸化窒素放出を可能にします。 この特異性は、制御された一酸化窒素送達が重要な研究および治療用途において特に有用です .

生化学分析

Biochemical Properties

Beta-Gal-nonoate plays a crucial role in biochemical reactions by serving as a nitric oxide donor. Upon activation by the enzyme beta-galactosidase, this compound releases nitric oxide, which can then interact with various biomolecules. Nitric oxide is known to interact with proteins, enzymes, and other biomolecules, influencing their function and activity. For instance, nitric oxide can bind to the heme group of guanylate cyclase, leading to the activation of this enzyme and the subsequent production of cyclic guanosine monophosphate. This interaction is essential for various physiological processes, including vasodilation and neurotransmission .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, this compound-derived nitric oxide can induce cell death through both apoptosis and necrosis, depending on the concentration of nitric oxide. At lower concentrations, nitric oxide primarily induces apoptosis, characterized by rapid calcium ion overload and subsequent mitochondrial damage. At higher concentrations, nitric oxide mainly triggers necrosis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of nitric oxide within the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its activation by beta-galactosidase, which leads to the release of nitric oxide. This nitric oxide can then exert its effects at the molecular level by binding to various biomolecules. For example, nitric oxide can inhibit or activate enzymes, such as guanylate cyclase, by binding to their heme groups. Furthermore, nitric oxide can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior, contributing to the compound’s overall effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is stable in aqueous solutions at neutral and acidic pH for several hours, allowing for controlled experiments. Upon activation by beta-galactosidase, this compound decomposes with a half-life of approximately six minutes at pH 5.6. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with sustained nitric oxide release leading to prolonged cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound-derived nitric oxide can induce beneficial effects, such as promoting apoptosis in cancer cells. At higher doses, toxic or adverse effects may be observed, including excessive cell death and tissue damage. Threshold effects have been noted, where a specific concentration of this compound is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitric oxide production and signaling. Upon activation by beta-galactosidase, this compound releases nitric oxide, which can then participate in various metabolic processes. Nitric oxide interacts with enzymes such as guanylate cyclase, influencing the production of cyclic guanosine monophosphate. Additionally, nitric oxide can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins. The compound is able to cross the cell membrane, allowing for intracellular delivery of nitric oxide. Following enzymatic hydrolysis, this compound decomposes to release nitric oxide, which can then diffuse to various cellular compartments. This distribution is crucial for the compound’s ability to exert its effects on different cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by its activation and subsequent release of nitric oxide. This compound is initially localized in the cytoplasm, where it is activated by beta-galactosidase. Upon activation, the released nitric oxide can diffuse to various subcellular compartments, including the mitochondria and nucleus. This localization is essential for the compound’s activity and function, as it allows nitric oxide to interact with specific biomolecules and exert its effects on cellular processes .

準備方法

合成経路と反応条件

β-Gal-NONOateは、一酸化窒素ドナーのグリコシル化を含む多段階プロセスによって合成されます。主なステップには以下が含まれます。

グリコシル化: 一酸化窒素ドナーへのβ-ガラクトシダーゼ感受性グリコシル基の付加。

精製: 生成物は、高純度と収率を確保するためにクロマトグラフィー技術を使用して精製されます。

工業的生産方法

β-Gal-NONOateの工業的生産には、一貫性と品質を確保するために反応条件を厳密に管理しながら、合成経路をスケールアップすることが含まれます。これには通常、以下が含まれます。

大規模反応器: 反応物の増加した量を処理するため。

自動精製システム: 精製プロセスを合理化し、再現性を確保するため。

化学反応の分析

反応の種類

β-Gal-NONOateは、以下を含むいくつかの種類の化学反応を起こします。

加水分解: β-ガラクトシダーゼの存在下で、β-Gal-NONOateは加水分解して一酸化窒素を放出します。

酸化: 放出された一酸化窒素は、さらに酸化されて二酸化窒素を形成する可能性があります。

一般的な試薬と条件

β-ガラクトシダーゼ: β-Gal-NONOateを活性化するために必要な酵素。

水性緩衝液: 酵素活性を維持するために適切なpHとイオン強度を維持するため。

主要な生成物

β-Gal-NONOate活性化の主要な生成物は一酸化窒素であり、環境条件に応じてさまざまな窒素酸化物を形成する可能性があります。

科学研究における用途

化学

化学では、β-Gal-NONOateは、さまざまな反応で制御された一酸化窒素ドナーとして使用され、研究者は制御された方法で一酸化窒素の影響を研究できます。

生物学

生物学的研究では、β-Gal-NONOateは、細胞シグナル伝達における一酸化窒素の役割とその血管拡張や神経伝達を含むさまざまな生物学的プロセスへの影響を研究するために使用されます。

医学

β-Gal-NONOateは、その殺菌特性のために潜在的な治療用途があります。 従来の抗生物質に耐性のある細菌感染症の治療に用いることが検討されています .

産業

産業セクターでは、β-Gal-NONOateは、その一酸化窒素放出特性を利用して細菌の増殖を防ぎ、抗菌コーティングや材料の開発に使用できます。

科学的研究の応用

Chemistry

In chemistry, .beta.-Gal-NONOate is used as a controlled nitric oxide donor in various reactions, allowing researchers to study the effects of nitric oxide in a controlled manner.

Biology

In biological research, .beta.-Gal-NONOate is used to study the role of nitric oxide in cellular signaling and its effects on various biological processes, including vasodilation and neurotransmission.

Medicine

.beta.-Gal-NONOate has potential therapeutic applications due to its bactericidal properties. It is being investigated for use in treating bacterial infections, particularly those resistant to conventional antibiotics .

Industry

In the industrial sector, .beta.-Gal-NONOate can be used in the development of antimicrobial coatings and materials, leveraging its nitric oxide-releasing properties to prevent bacterial growth.

類似化合物との比較

Similar Compounds

S-Nitrosoglutathione: Another nitric oxide donor, but it releases nitric oxide through a different mechanism.

Diethylamine NONOate: A nitric oxide donor that releases nitric oxide spontaneously in aqueous solutions.

Uniqueness

.beta.-Gal-NONOate is unique due to its enzyme-dependent activation, allowing for targeted nitric oxide release. This specificity makes it particularly useful in research and therapeutic applications where controlled nitric oxide delivery is crucial .

特性

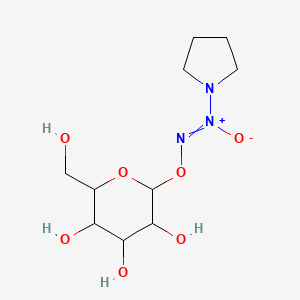

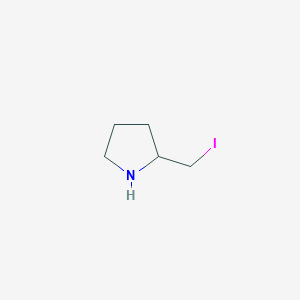

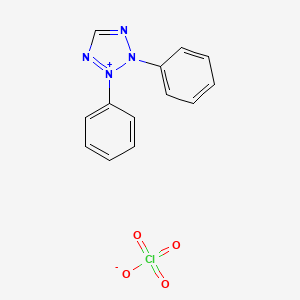

IUPAC Name |

oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O7/c14-5-6-7(15)8(16)9(17)10(19-6)20-11-13(18)12-3-1-2-4-12/h6-10,14-17H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCOWOMYWFVWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[N+](=NOC2C(C(C(C(O2)CO)O)O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-Gal-NONOate release nitric oxide and what is the significance of this mechanism?

A1: this compound is a unique nitric oxide (NO)-releasing compound that utilizes the enzymatic activity of beta-galactosidase for targeted NO delivery. [] The compound itself remains relatively inert until it encounters beta-galactosidase. Upon interaction with this enzyme, this compound undergoes a cleavage reaction, leading to the release of NO. This enzyme-triggered release mechanism offers a degree of control over where and when NO is generated, which is particularly advantageous for potential therapeutic applications.

Q2: What evidence supports the claim that this compound has a higher bactericidal activity than traditional NONOates, specifically against Escherichia coli?

A2: The research demonstrates the enhanced bactericidal activity of this compound compared to conventional NONOates using E. coli transformed with the lacZ gene. [] This gene encodes for beta-galactosidase. The study showed that E. coli containing the lacZ gene exhibited significantly higher intracellular NO levels and lower survival rates when treated with this compound compared to NONOate. This finding highlights the importance of the beta-galactosidase-mediated activation for efficient NO release and subsequent bactericidal effects. In contrast, E. coli without the lacZ gene showed minimal response to either this compound or NONOate, further supporting the specific activation mechanism of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B1503137.png)

![3-[(Allyloxy)methyl]-4-(2-chloroethoxy)aniline](/img/structure/B1503149.png)